

# Tapinarof: A Deep Dive into its Chemical Profile and Therapeutic Action

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

**Tapinarof**, also known as benvitimod, is a first-in-class, non-steroidal, topical aryl hydrocarbon receptor (AhR) agonist.[1][2] Originally derived from a stilbenoid produced by the bacterium Photorhabdus luminescens, a symbiont of nematodes, **tapinarof** is now synthetically produced for therapeutic use.[3][4] It has been approved for the treatment of plaque psoriasis in adults and is under investigation for atopic dermatitis.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and the experimental protocols used to elucidate its therapeutic effects.

## **Chemical Identity and Structure**

**Tapinarof** is chemically identified as 5-[(E)-2-Phenylethen-1-yl]-2-(propan-2-yl)benzene-1,3-diol. Its core structure is a stilbenoid, characterized by a 1,2-diphenylethylene moiety.

Table 1: Chemical Identifiers for Tapinarof



| Identifier        | Value                                                                                     | Reference(s) |
|-------------------|-------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | 5-[(E)-2-phenylethenyl]-2-<br>(propan-2-yl)benzene-1,3-diol                               |              |
| CAS Number        | 79338-84-4                                                                                | _            |
| Molecular Formula | C17H18O2                                                                                  |              |
| Molecular Weight  | 254.32 g/mol                                                                              |              |
| SMILES            | CC(C)c1c(O)cc(\C=C\c2ccccc 2)cc1O                                                         |              |
| InChI Key         | ZISJNXNHJRQYJO-<br>CMDGGOBGSA-N                                                           |              |
| Synonyms          | Benvitimod, WBI-1001,<br>GSK2894512, (E)-3,5-<br>Dihydroxy-4-isopropyl-trans-<br>stilbene | -            |

# **Physicochemical Properties**

The physicochemical properties of **tapinarof** are crucial for its formulation as a topical cream and its interaction with biological systems.

Table 2: Physicochemical Properties of **Tapinarof** 



| Property               | Value                                                                             | Reference(s) |
|------------------------|-----------------------------------------------------------------------------------|--------------|
| Appearance             | White to off-white solid                                                          |              |
| Melting Point          | 140 - 142°C                                                                       | -            |
| Boiling Point          | 431.8 ± 20.0 °C (Predicted)                                                       | -            |
| Density                | 1.158 g/cm³                                                                       | <del>-</del> |
| Water Solubility       | 0.0339 mg/mL                                                                      | <del>-</del> |
| Solubility             | Soluble in DMSO (≥ 100 mg/mL), ethanol, and dimethylformamide (approx. 10 mg/mL). | _            |
| pKa (Strongest Acidic) | 9.19                                                                              | -            |
| logP                   | 4.25 - 4.95                                                                       | -            |
| UV/Vis. (λmax)         | 211, 240, 318 nm                                                                  |              |

# Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway

**Tapinarof**'s therapeutic effects are mediated through its specific binding to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor ubiquitously expressed in skin cells, including keratinocytes and immune cells. The activation of AhR by **tapinarof** initiates a signaling cascade that modulates gene expression, leading to anti-inflammatory, skin barrier-restoring, and antioxidant effects.

The key steps in the AhR signaling pathway are:

- Ligand Binding: **Tapinarof**, as a ligand, binds to the cytosolic AhR, which exists in a complex with other proteins.
- Nuclear Translocation: Upon binding, the tapinarof-AhR complex translocates into the cell nucleus.







- Heterodimerization: In the nucleus, the complex dissociates, and AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).
- Gene Expression Modulation: This new tapinarof-AhR/ARNT complex binds to specific DNA sequences, known as xenobiotic-responsive elements (XREs), in the promoter regions of target genes, thereby regulating their transcription.

This modulation of gene expression results in three primary therapeutic outcomes:

- Reduction of Pro-inflammatory Cytokines: Tapinarof activation of AhR downregulates the
  expression of key pro-inflammatory cytokines implicated in psoriasis, such as Interleukin-17A
  (IL-17A) and IL-17F.
- Skin Barrier Normalization: It promotes skin barrier function by increasing the expression of essential structural proteins like filaggrin and loricrin.
- Antioxidant Effects: The pathway enhances the antioxidant response through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.





Click to download full resolution via product page

Fig. 1: **Tapinarof**'s Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.



## **Experimental Protocols**

The biological activity and therapeutic efficacy of **tapinarof** have been established through a series of in vitro, in vivo, and clinical studies.

## In Vitro: AhR Nuclear Translocation Assay

This assay is fundamental to demonstrating **tapinarof**'s direct engagement with its target, AhR.

Objective: To quantify the ability of **tapinarof** to induce the translocation of the Aryl Hydrocarbon Receptor (AhR) from the cytoplasm to the nucleus in human keratinocytes.

#### Methodology:

- Cell Culture: Immortalized human keratinocytes (HaCaT cells) are cultured to confluence in 96-well plates in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
- Serum Starvation: The culture medium is replaced with a medium containing 0.2% charcoalstripped fetal bovine serum, and the cells are incubated overnight to reduce basal AhR activation.
- Treatment: Cells are treated with titrating concentrations of **tapinarof** (e.g.,  $10^{-8}$  µM to 1 µM) for 30 minutes.
- Fixation and Permeabilization: Cells are washed and then fixed with an ice-cold 50:50 methanol:acetone solution.
- Immunostaining:
  - Samples are blocked with 3% Bovine Serum Albumin (BSA) for 1 hour.
  - Cells are stained with a primary anti-AhR antibody, followed by a fluorescently labeled secondary antibody (e.g., AlexaFluor488).
  - Nuclei are counterstained with a DNA dye such as Hoechst 33342.

## Foundational & Exploratory





• Imaging and Analysis: High-content imaging systems (e.g., InCell Analyzer or Opera) are used to capture images. Image analysis software quantifies the fluorescence intensity of the AhR stain within the nucleus versus the cytoplasm to determine the extent of translocation.





Click to download full resolution via product page

Fig. 2: Workflow for the AhR Nuclear Translocation Assay.



## In Vivo: Imiquimod-Induced Psoriasiform Dermatitis Mouse Model

This animal model is crucial for demonstrating that **tapinarof**'s anti-inflammatory effects are AhR-dependent.

Objective: To evaluate the efficacy of topical **tapinarof** in reducing skin inflammation and to confirm its mechanism is dependent on AhR.

#### Methodology:

- Animal Subjects: Both AhR-sufficient (wild-type) and AhR-knockout (KO) mice on a C57Bl/6 background are used.
- Disease Induction: A daily topical dose of imiquimod (IMQ) cream is applied to the shaved backs of the mice to induce a psoriasiform skin inflammation, characterized by erythema, scaling, and epidermal thickening.
- Treatment Application: Mice are treated topically with tapinarof (e.g., 1% in a vehicle solution) or a vehicle control.
- Efficacy Assessment:
  - Clinical Scoring: Skin inflammation is scored daily based on the severity of erythema and thickening.
  - Histology: At the end of the study, skin biopsies are taken for histological analysis to measure epidermal thickness.
  - Cytokine Analysis: Tissue samples are analyzed to measure the levels of pro-inflammatory cytokines.
- Comparative Analysis: The anti-inflammatory response to tapinarof in AhR-sufficient mice is compared to the response in AhR-KO mice. A significant reduction in inflammation in wildtype but not in KO mice confirms the AhR-dependent mechanism.

### **Clinical Efficacy: PSOARING Phase 3 Trials**







The PSOARING 1 and PSOARING 2 trials were pivotal in establishing the clinical efficacy and safety of **tapinarof** for plaque psoriasis.

Objective: To assess the efficacy and safety of **tapinarof** cream 1% applied once daily for the treatment of mild to severe plaque psoriasis in adults.

#### Methodology:

- Study Design: Two identical, randomized, double-blind, vehicle-controlled, parallel-group trials (PSOARING 1 and 2). A combined total of 1,025 patients were enrolled.
- Patient Population: Adults aged 18-75 with a diagnosis of mild to severe plaque psoriasis.
- Treatment: Patients were randomized to receive either **tapinarof** cream 1% or a vehicle cream, applied once daily for 12 weeks.
- Primary Endpoint: The proportion of patients achieving a Physician's Global Assessment (PGA) score of "clear" (0) or "almost clear" (1) with at least a 2-grade improvement from baseline at week 12.
- Secondary Endpoints: Included the proportion of patients achieving at least a 75% (PASI75) or 90% (PASI90) improvement in the Psoriasis Area and Severity Index score from baseline at week 12.
- Long-Term Extension: Eligible patients could enroll in the PSOARING 3 study to evaluate long-term safety and efficacy for up to 52 weeks.





Click to download full resolution via product page

Fig. 3: Logical Flow of the PSOARING 1 & 2 Phase 3 Trials.

## **Quantitative Biological and Clinical Data**

Table 3: In Vitro Activity of Tapinarof



| Parameter                           | Value   | Cell Type           | Reference(s) |
|-------------------------------------|---------|---------------------|--------------|
| AhR Nuclear<br>Translocation (EC50) | 0.16 nM | HaCaT Keratinocytes |              |
| AhR Agonist Activity (EC50)         | 13 nM   | -                   |              |
| CD4+ T Cell<br>Apoptosis (IC50)     | 5.2 μΜ  | CD4+ T Cells        | -            |

Table 4: Summary of Efficacy Results from PSOARING Phase 3 Trials (at Week 12)

| Endpoint                | PSOARING 1 | PSOARING 2 |
|-------------------------|------------|------------|
| PGA Success (Tapinarof) | 35.4%      | 40.2%      |
| PGA Success (Vehicle)   | 6.0%       | 6.3%       |
| PASI75 (Tapinarof)      | 36.1%      | 47.6%      |
| PASI75 (Vehicle)        | 10.2%      | 6.9%       |
| PASI90 (Tapinarof)      | 18.8%      | 20.9%      |
| PASI90 (Vehicle)        | 1.6%       | 2.5%       |
| Reference(s)            |            |            |

The long-term extension study, PSOARING 3, demonstrated that **tapinarof** has a remittive effect, with a median time to first worsening of 115 days (approximately 4 months) for patients who achieved complete clearance and stopped therapy. Furthermore, no tachyphylaxis (loss of response) was observed over 52 weeks of intermittent use.

## Conclusion

**Tapinarof** represents a significant advancement in the topical treatment of inflammatory skin diseases. Its well-defined chemical structure and properties have enabled its formulation into an effective topical cream. The elucidation of its novel mechanism of action as an AhR agonist provides a clear rationale for its therapeutic benefits: reducing inflammation, restoring skin



barrier integrity, and combating oxidative stress. Rigorous experimental and clinical evaluation has confirmed its efficacy and safety profile, establishing **tapinarof** as a valuable non-steroidal option for patients with plaque psoriasis. The detailed protocols and quantitative data presented in this guide offer a solid foundation for further research and development in the field of dermatology and AhR-targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tapinarof StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tapinarof, a Novel, First-in-Class, Topical Therapeutic Aryl Hydrocarbon Receptor Agonist for the Management of Psoriasis JDDonline Journal of Drugs in Dermatology [jddonline.com]
- 3. Tapinarof Wikipedia [en.wikipedia.org]
- 4. Tapinarof, a Novel, First-in-Class, Topical Therapeutic Aryl Hydrocarbon Receptor Agonist for the Management of Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- To cite this document: BenchChem. [Tapinarof: A Deep Dive into its Chemical Profile and Therapeutic Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666157#tapinarof-s-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com